4-Aminopyridine methiodide

Neuromuscular Junction Synaptic Transmission Electrophysiology

Researchers often assume functional equivalence among aminopyridine-based K+ channel blockers, leading to confounded results when using membrane-permeable 4-AP in pH-dependent systems. 4-Aminopyridine methiodide (4-APMI) eliminates this variable with a permanent positive charge, blocking K+ channels only from the intracellular side. This binary response enables definitive determination of whether an aminopyridine effect is mediated by intracellular or extracellular binding. - Resolves intracellular vs. extracellular site of action for Kv1.1, Kv1.5, and other K+ channel subtypes. - Eliminates pH-dependent permeability confounds present with tertiary amine analogs; ideal for ischemia-reperfusion and cellular acidosis studies. - Enables pharmacological fingerprinting of K+ channel subtypes via comparison with 4-AP; reveals differences in binding site accessibility.

Molecular Formula C6H9IN2
Molecular Weight 236.05 g/mol
CAS No. 7680-59-3
Cat. No. B1216931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridine methiodide
CAS7680-59-3
Synonyms4-aminopyridine methiodide
4-APMI
Molecular FormulaC6H9IN2
Molecular Weight236.05 g/mol
Structural Identifiers
SMILESCI.C1=CN=CC=C1N
InChIInChI=1S/C5H6N2.CH3I/c6-5-1-3-7-4-2-5;1-2/h1-4H,(H2,6,7);1H3
InChIKeyJAZSFCDCGCAUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopyridine Methiodide (CAS 7680-59-3): A Quaternary Ammonium Potassium Channel Probe for Intracellular Site-of-Action Studies


4-Aminopyridine methiodide (4-APMI, CAS 7680-59-3) is a quaternary ammonium analogue of 4-aminopyridine (4-AP), classified chemically as a substituted pyridinium iodide (C6H9IN2, MW 236.05) [1]. Distinguished from its tertiary amine parent compound by a permanently charged N-methylpyridinium moiety, 4-APMI serves as a specialized pharmacological tool compound for probing potassium (K+) channel pharmacology [2]. Its defining characteristic is the inability to passively diffuse across biological membranes in its charged state, a property that has been systematically exploited to resolve the active form and intracellular versus extracellular site of action of aminopyridine-based K+ channel blockers [2][3].

Why 4-Aminopyridine Methiodide (4-APMI) Cannot Be Substituted with 4-Aminopyridine (4-AP) or Other Aminopyridines in Mechanistic Studies


Procurement decisions for aminopyridine-based potassium channel blockers in research settings are frequently based on a generic assumption of class-level functional equivalence. This assumption is scientifically invalid for 4-aminopyridine methiodide (4-APMI). While the tertiary amine 4-aminopyridine (4-AP) exists in a pH-dependent equilibrium between membrane-permeable neutral and impermeable cationic forms, 4-APMI is a quaternary ammonium compound possessing a permanent positive charge, rendering it membrane-impermeant regardless of pH [1]. Consequently, 4-AP, 3,4-diaminopyridine, and 4-APMI exhibit markedly divergent efficacy and mechanisms of action based on their route of administration (extracellular vs. intracellular). Studies directly comparing these agents confirm that 4-APMI is not a weaker or stronger version of 4-AP; it is a structurally and functionally distinct tool compound with a unique, restricted access profile that cannot be replicated by its tertiary amine counterparts [2][3].

Quantitative Evidence for 4-Aminopyridine Methiodide (4-APMI) Differentiation from Aminopyridine Analogs


Differential Neuromuscular Facilitation: 4-APMI is 100-Fold Less Potent than 4-AP in Increasing Quantal Content

In a direct head-to-head comparison on frog sartorius nerve-muscle preparations, 4-aminopyridine methiodide (4-APMI) was found to be approximately 100 times less active than its tertiary amine parent, 4-aminopyridine (4-AP), in increasing endplate potential (e.p.p.) quantal content. This dramatic difference in presynaptic efficacy is attributed to the inability of the permanently charged 4-APMI to access intracellular sites critical for enhancing neurotransmitter release [1].

Neuromuscular Junction Synaptic Transmission Electrophysiology

Potassium Channel Blockade in Neuroblastoma Cells: 4-APMI K0.5 Differs from 4-AP and 3,4-DAP

A comparative electrophysiological study on N1E-115 neuroblastoma cells quantified the half-block concentration (K0.5) for potassium currents by externally applied aminopyridine derivatives. The permanently charged 4-APMI blocked the whole-cell K+ current with a K0.5 of 0.19 mM, placing its potency intermediate between that of 4-AP (K0.5 = 0.056 mM) and 3,4-diaminopyridine (3,4-DAP; K0.5 = 0.3 mM). Furthermore, the study noted that the mechanism and site of block by 4-APMI differed from that of 4-AP [1].

Potassium Channel Neuroblastoma Whole-Cell Patch Clamp

Exclusive Intracellular Access for Kv1.1 Channel Blockade: 4-APMI Has No Effect from the Extracellular Side

A whole-cell patch clamp study on cloned mouse Kv1.1 (mKv1.1) potassium channels expressed in CHO cells revealed a binary difference in efficacy based on route of administration. While extracellular application of 4-APMI produced no measurable effect on channel current, intracellular application (via the patch pipette) resulted in effective block. This contrasts with 4-AP, which blocked mKv1.1 with similar potency whether administered extracellularly (IC50 = 147 µM) or intracellularly (IC50 = 117 µM) [1]. This finding was corroborated in Kv1.5 channels expressed in Xenopus oocytes, where external 4-APMI was inactive, but internal application markedly suppressed the current [2].

Kv1.1 Ion Channel Pharmacology Site of Action

pH-Independent Quaternary Structure Confers Reliable Intracellular Activity Independent of Protonation State

Using internally perfused squid giant axons, Kirsch and Narahashi (1983) demonstrated a key mechanistic distinction: low internal pH accelerated block re-establishment by tertiary aminopyridine derivatives (due to increased availability of the charged, active form), but did not affect the quaternary derivative 4-APMI. This is because 4-APMI exists permanently in the cationic active form, rendering its potency independent of intracellular or extracellular protonation equilibria [1].

pH-Dependence Membrane Permeability Drug Action Mechanism

Differential Blockade of Inactivating Potassium Currents in GH3 Pituitary Cells

A study on the inactivating potassium current (IKi) in GH3 pituitary cells revealed a stark functional divergence. While 4-AP produced a time- and use-dependent block consistent with open channel blockade, the quaternary derivative 4-APMI failed to produce this block entirely. The authors concluded that the block by 4-APMI was not produced under these specific conditions, highlighting a distinct interaction with this particular potassium channel subtype [1].

Pituitary Cells Inactivating Potassium Current Open Channel Block

Dual Mechanism of Action: 4-APMI Combines Weak Anticholinesterase Activity with Enhanced Acetylcholine Release

In addition to its presynaptic facilitatory effects, 4-APMI was shown to possess anticholinesterase activity in chick biventer cervicis muscle homogenates at concentrations of 10(-3) to 3 × 10(-3) M. This is a secondary mechanism not shared to the same degree by all aminopyridines and may contribute to its overall neuromuscular effects, distinguishing it further from 4-AP which primarily acts via enhanced transmitter release [1].

Neuromuscular Junction Cholinesterase Inhibition Acetylcholine

Validated Application Scenarios for 4-Aminopyridine Methiodide (4-APMI) Based on Quantitative Differentiation Evidence


Probing the Sidedness and Active Form of Aminopyridine Blockade in Potassium Channels

4-APMI is the definitive tool for experiments designed to determine whether an observed aminopyridine effect is mediated by intracellular or extracellular binding. As demonstrated in studies on Kv1.1 and Kv1.5 channels, its permanent charge prevents passive membrane permeation, resulting in a complete lack of effect when applied externally, but robust blockade when introduced intracellularly [1][2]. This binary response makes 4-APMI invaluable for mapping the accessibility of K+ channel binding sites and confirming the active cationic form of aminopyridine blockers [3].

Investigating pH-Independent Potassium Channel Pharmacology

In experimental systems where pH is a variable or target of manipulation (e.g., ischemia-reperfusion injury models, cellular acidosis studies), the use of tertiary amines like 4-AP introduces a confounding variable, as their membrane permeability and active form concentration are pH-dependent. 4-APMI, as a permanently charged quaternary ammonium compound, eliminates this variable, providing a consistent, pH-insensitive block of intracellular K+ channel sites [3]. This ensures that any observed changes in drug effect are due to the biological manipulation, not shifts in drug protonation.

Mechanistic Dissection of Neuromuscular Transmission: Separating Pre- from Post-Synaptic Effects

The 100-fold lower potency of 4-APMI compared to 4-AP in increasing quantal content, despite both prolonging muscle action potentials, allows researchers to dissect the relative contributions of pre- and post-synaptic mechanisms to aminopyridine effects at the neuromuscular junction [4]. Furthermore, its weak anticholinesterase activity provides an additional dimension for studying cholinergic signaling that is less pronounced or absent in other analogs [4].

Selective Channel Subtype Profiling in Electrophysiology Studies

The finding that 4-APMI fails to block the inactivating K+ current (IKi) in GH3 cells, whereas 4-AP produces robust block, highlights its utility in pharmacological fingerprinting of potassium channel subtypes [5]. By comparing the effects of 4-AP and 4-APMI in a given cell type, researchers can infer whether the target channel's binding site is accessible to quaternary ammonium compounds, providing insight into the channel's structural and biophysical properties.

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